7-Fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
The compound 7-Fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a structurally complex molecule featuring:
- A 7-fluoro substituent on the chromene moiety, enhancing metabolic stability and binding affinity.
- A 3-methoxy-4-(3-methylbutoxy)phenyl group at position 1, contributing to lipophilicity and target interactions.
- A thiazol-2-yl group at position 2, enabling hydrogen bonding and metal coordination.
Properties
Molecular Formula |
C26H23FN2O5S |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
7-fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H23FN2O5S/c1-14(2)8-10-33-19-6-4-15(12-20(19)32-3)22-21-23(30)17-13-16(27)5-7-18(17)34-24(21)25(31)29(22)26-28-9-11-35-26/h4-7,9,11-14,22H,8,10H2,1-3H3 |
InChI Key |
KNWJZLYWIRGJBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=C(C3=O)C=C(C=C5)F)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-Fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the thiazole ring and the fluoro, methoxy, and methylbutoxy substituents. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the methoxy and methylbutoxy groups makes it susceptible to oxidation reactions, potentially forming corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the fluoro or thiazole moieties under appropriate conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings and the thiazole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of signaling cascades, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and biological implications among analogues:
| Compound Name | Structural Features | Biological Activity | Key Differences vs. Target Compound |
|---|---|---|---|
| 7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(1,3-thiazol-2-yl)chromenone | Chromene core (no pyrrole fusion), hydroxy group at C4 | Anticancer (induces apoptosis) | Lacks pyrrole fusion, reduced planarity and target selectivity |
| 7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-[4-(prop-2-en-1-yloxy)phenyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione | Prop-2-en-1-yloxy group at phenyl ring | Anti-inflammatory (TNF-α inhibition) | Substituent bulkiness reduces membrane permeability |
| 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | Thiadiazole ring instead of thiazole | Antimicrobial (S. aureus inhibition) | Thiadiazole’s electron-withdrawing nature alters redox activity |
| 7-Fluoro-1-(3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | No 3-methylbutoxy group | Kinase inhibition (JAK2/STAT3 pathway) | Reduced lipophilicity decreases bioavailability |
Pharmacokinetic and Pharmacodynamic Insights
- Fluorine Substitution: The 7-fluoro group in the target compound enhances metabolic stability compared to non-fluorinated analogues (e.g., 7-Methylchromeno[2,3-c]pyrrole), which exhibit faster hepatic clearance .
- Thiazole vs. Thiadiazole : The thiazole ring in the target compound shows higher binding affinity to ATP-binding pockets than thiadiazole-containing analogues, as observed in kinase inhibition assays .
- Alkoxy Chain Optimization : The 3-methylbutoxy group balances lipophilicity and solubility better than shorter chains (e.g., methoxy) or bulkier groups (e.g., pentyloxy), improving blood-brain barrier penetration in preclinical models .
Biological Activity
7-Fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 500.6 g/mol
- CAS Number : 879924-37-5
Pharmacological Profile
The biological activity of this compound has been investigated primarily in the context of its anti-cancer properties. Several studies have reported on its efficacy against various cancer cell lines.
Anticancer Activity
Research indicates that 7-Fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibits significant cytotoxic effects on cancer cells. The following table summarizes the findings from different studies:
The mechanisms through which this compound exerts its anticancer effects include:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Disruption of key regulatory proteins involved in the cell cycle.
- Inhibition of Proliferation : Suppression of growth factor signaling pathways.
Case Studies
A recent study explored the effects of this compound on various cancer models. The results demonstrated that treatment with 7-Fluoro-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione resulted in a noticeable reduction in tumor size in xenograft models. The study highlighted the compound's ability to enhance the sensitivity of cancer cells to conventional chemotherapy agents.
Study Highlights:
- Objective : To evaluate the efficacy of the compound in vivo.
- Methodology : Xenograft models were treated with varying doses of the compound.
- Results : Significant tumor regression was observed at doses above 10 mg/kg body weight.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
